ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted with a 2-methylphenyl group at position 1, a carbamoylmethoxy linker at position 4, and a 4-(methoxycarbonyl)phenyl moiety.
Properties
IUPAC Name |
ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O7/c1-4-33-24(31)22-19(13-21(29)27(26-22)18-8-6-5-7-15(18)2)34-14-20(28)25-17-11-9-16(10-12-17)23(30)32-3/h5-13H,4,14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPXYHCEDVTGGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of aniline derivatives with diethyl acetylenedicarboxylate and 4-anisaldehyde in the presence of a catalyst such as citric acid . The reaction conditions often include refluxing in ethanol and using ultrasound irradiation to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups using reagents like sodium hydroxide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ester or amine derivatives.
Scientific Research Applications
ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of biological pathways and effects on cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares key structural motifs with other pyridazine and heterocyclic esters. Below is a comparative analysis:
Functional Group Impact
- Methoxycarbonyl Phenyl Group : Increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Antioxidant and Antimicrobial Potential
- Pyridazine derivatives with electron-withdrawing groups (e.g., 6-oxo) exhibit moderate antioxidant activity (e.g., 17–79% DPPH scavenging in related compounds) .
- The 2-methylphenyl group may reduce antimicrobial efficacy compared to halogenated analogues (e.g., 4-bromophenyl derivatives in showed higher activity) .
ADMET Properties
Biological Activity
Ethyl 4-({[4-(methoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound belonging to the class of dihydropyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial research. This article aims to synthesize existing knowledge on the biological activity of this compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a dihydropyridazine core, which is known for its diverse pharmacological properties. The presence of various functional groups such as methoxy and carbamoyl enhances its reactivity and biological potential.
Antimicrobial Activity
Research has demonstrated that compounds related to the dihydropyridazine structure exhibit significant antimicrobial properties. For instance, a study indicated that derivatives of 6-oxo-1,6-dihydropyridazine showed promising activity against a range of bacterial strains. The mechanism behind this activity is believed to involve disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Properties
Recent investigations into the anti-inflammatory effects of dihydropyridazine derivatives have revealed their potential in treating conditions like acute lung injury and sepsis. A specific analogue, J27, demonstrated notable anti-inflammatory activity in preclinical models, suggesting that similar compounds may exert beneficial effects through modulation of inflammatory pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro studies on various cancer cell lines showed varying degrees of cytotoxic effects, with some derivatives exhibiting IC50 values below 20 µg/mL, indicating potential as chemotherapeutic agents .
Table: Summary of Biological Activities
The biological activities associated with this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism and inflammatory responses.
- Modulation of Signaling Pathways : By affecting signaling pathways related to inflammation and cell proliferation, these compounds can exert protective effects in various disease models.
- Interaction with Cellular Targets : The structural features allow for interactions with cellular receptors or transporters, influencing cellular uptake and activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
